molecular formula C24H21N5OS2 B11482254 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11482254
M. Wt: 459.6 g/mol
InChI Key: LCFVCVAZHJGMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, cyano compounds, and quinoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, thiophene-containing molecules, and cyano-substituted compounds. Examples include:

  • 2-amino-3-cyano-4-(thiophen-2-yl)quinoline
  • 5,6,7,8-tetrahydroquinoline derivatives
  • Thieno[2,3-b]pyridine compounds

Uniqueness

What sets 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H21N5OS2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(2-amino-3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-1-yl)-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C24H21N5OS2/c25-11-14-20(18-5-2-10-31-18)21-16(3-1-4-17(21)30)29(22(14)27)23-15(12-26)19-13-6-8-28(9-7-13)24(19)32-23/h2,5,10,13,20H,1,3-4,6-9,27H2

InChI Key

LCFVCVAZHJGMFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC=CS6)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.